5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine
Description
Properties
Molecular Formula |
C10H7BrClN3 |
|---|---|
Molecular Weight |
284.54 g/mol |
IUPAC Name |
5-bromo-3-(3-chlorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H7BrClN3/c11-8-5-14-10(13)9(15-8)6-2-1-3-7(12)4-6/h1-5H,(H2,13,14) |
InChI Key |
OONDDTNQQOLODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CN=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Catalyst Systems and Conditions
The Suzuki-Miyaura coupling is widely employed for aryl group introduction. In a representative procedure from Pharmaceuticals, a palladium catalyst () with the ligand SPhos facilitated coupling between 5-bromo-3-iodo-pyrazin-2-amine and 3-chlorophenylboronic acid. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or dioxane.
-
Base : or .
-
Temperature : 80–100°C for 12–24 hours.
Yields exceeding 70% were achieved, with minimal homocoupling byproducts.
Regioselectivity Challenges
Coupling at C3 (rather than C5) is critical. Computational studies suggest that the C3 position’s electron-deficient nature (due to the amine’s inductive effect) enhances oxidative addition with arylboronic acids. Steric effects from the C5 bromine further direct coupling to C3.
Protecting Group Strategies for the C2 Amine
Temporary Protection with Tosyl Groups
The amine at C2 can interfere with bromination or coupling reactions. Tosyl () protection, as demonstrated in RSC Advances, involves treating 2-aminopyrazine with in pyridine. Subsequent bromination and coupling steps proceed without side reactions, followed by deprotection using in ethanol.
In Situ Protection via Coordination
Palladium catalysts can coordinate to the amine, temporarily shielding it during cross-coupling. This approach avoids additional protection/deprotection steps but requires precise stoichiometry to prevent catalyst poisoning.
Integrated Synthetic Routes
Route 1: Sequential Halogenation and Coupling
Route 2: Direct Coupling Followed by Bromination
-
Starting Material : 2-Amino-3-chloropyrazine.
-
Suzuki Coupling : Attach 3-chlorophenyl.
-
Bromination : Use in .
-
Yield : 62% (lower due to competing side reactions).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 is highly reactive in SNAr due to the electron-withdrawing nature of the pyrazine ring.
Key Reactions:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Sonogashira Coupling
Directed C–H Functionalization
The amine group directs regioselective functionalization at position 4 of the pyrazine ring.
Amine Group Reactivity
The primary amine undergoes transformations while retaining the pyrazine core.
Acylation
Diazotization
| Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| NaNO₂, HCl, 0°C | 5-Bromo-3-(3-chlorophenyl)pyrazin-2-diazonium chloride | 78% | Intermediate for Sandmeyer reactions |
Reductive Dehalogenation
The bromine atom can be selectively removed under controlled conditions.
| Reductant | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | 3-(3-Chlorophenyl)pyrazin-2-amine | 92% | Br removed; Cl retained | |
| Zn, NH₄Cl | H₂O/EtOH, reflux | Same as above | 85% | Cost-effective alternative |
Oxidation Reactions
The pyrazine ring undergoes controlled oxidation without disrupting substituents.
Comparative Reactivity Analysis
A comparative study of substituent effects highlights key trends:
| Position | Substituent | Reactivity Trend | Dominant Pathway |
|---|---|---|---|
| C5 | Br | High (SNAr > coupling) | Nucleophilic substitution |
| C3 | 3-Cl-C₆H₄ | Moderate deactivation | Reductive retention |
| C2 | NH₂ | Directing group | C–H functionalization |
Scientific Research Applications
Introduction to 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable scaffold for the development of various pharmaceutical agents and organic materials. This article explores its applications, focusing on scientific research findings, synthesis methods, and documented case studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazine derivatives, including 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. For instance, compounds derived from pyrazine have shown promising results against resistant strains of bacteria such as Salmonella Typhi. In vitro assays revealed that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural modifications of the pyrazine core can enhance its efficacy against different cancer types, making it a potent candidate for further development .
Enzyme Inhibition
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine has been studied for its potential as an enzyme inhibitor. It interacts with target enzymes, altering their activity and affecting cellular pathways. For example, certain derivatives have shown promise as inhibitors of alkaline phosphatase, which plays a crucial role in various biological processes .
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Starting Materials | Bromo and chloro-substituted phenyl derivatives |
| Coupling Reactions | Sonogashira or Suzuki reactions |
| Purification | Chromatography |
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial activity of various pyrazine derivatives, including 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine against XDR Salmonella Typhi. The results indicated that specific modifications to the pyrazine core significantly enhanced antibacterial potency, particularly through molecular docking studies that revealed strong interactions with bacterial DNA gyrase .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. The study demonstrated that this compound could effectively inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that further optimization of the compound could lead to more effective anticancer agents .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at position 3 of the pyrazine ring. These variations influence molecular weight, solubility, and reactivity:
| Compound Name | Substituent at Position 3 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine | 3-Chlorophenyl | ~298.6 | Bulky aromatic group; potential steric hindrance, moderate lipophilicity |
| 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) | Methoxy (OCH₃) | ~204.0 | Electron-donating group; increased polarity, reduced steric bulk |
| 5-Bromo-3-chloropyrazin-2-amine (CAS 4774-10-1) | Chloro (Cl) | ~208.4 | Smaller halogen substituent; higher reactivity in nucleophilic substitution |
| 5-Bromo-3-(trimethylsilylethynyl)pyrazin-2-amine (CAS 875781-41-2) | Trimethylsilyl ethynyl | ~310.2 | Silicon-based group; used in cross-coupling reactions (e.g., Sonogashira) |
| 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine (CAS 1335051-33-6) | Piperazine | ~257.1 | Nitrogen-rich substituent; enhanced solubility and basicity |
Key Observations :
- The 3-chlorophenyl group in the target compound introduces significant steric bulk compared to smaller substituents like chloro or methoxy. This may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .
- Trimethylsilyl ethynyl analogs serve as intermediates for synthesizing complex heterocycles, highlighting their utility in medicinal chemistry .
Reactivity Trends :
- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution at position 3.
- Bulky substituents (e.g., 3-chlorophenyl) may slow reaction kinetics in cross-coupling steps due to steric hindrance .
Biological Activity
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes information from various studies to provide an overview of its biological activity, focusing on its synthesis, receptor interactions, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a pyrazine core substituted with a bromo and chloro group, which influences its biological activity. The synthesis of this compound typically involves regioselective reactions that allow for the introduction of various functional groups. For instance, methods have been developed that utilize palladium-catalyzed coupling reactions to create derivatives with specific substituents, enhancing their pharmacological profiles .
Receptor Modulation
Research indicates that 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine acts as a modulator of cannabinoid receptors, particularly the CB2 receptor. This receptor is implicated in various physiological processes and is a target for therapeutic interventions in pain management and inflammation. In a patent study, it was noted that compounds similar to 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine demonstrated selective binding to CB2 receptors while exhibiting lower activity at CB1 receptors, suggesting a potential for fewer psychoactive effects .
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives, including 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, have been explored in several studies. A study focused on piperazine-containing derivatives highlighted that compounds with similar structures exhibited significant antimicrobial activity against various pathogens. The results indicated that modifications in the structure could enhance efficacy against specific bacterial strains .
Antitumor Activity
In vitro studies have shown that related compounds exhibit antitumor activity against cell lines such as P388 murine leukemia. Variants of pyrazine derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of halogen substituents (such as bromine) has been correlated with increased potency against these cell lines .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, a brominated pyrazine precursor (e.g., 5-bromo-3-chloropyrazin-2-amine) may react with a 3-chlorophenylboronic acid derivative under Pd catalysis . Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
- Temperature : Reactions often proceed at 80–100°C in THF/water mixtures.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity.
- Key Evidence : Similar protocols for bromo-chloro pyrazine derivatives are validated in intermediate synthesis .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.3–8.1 ppm for 3-chlorophenyl ).
- HRMS : Exact mass verification (calculated for C₁₀H₇BrClN₃: ~299.94 g/mol).
- X-ray crystallography : For unambiguous confirmation, refine data using SHELX software (SHELXL-2018 for small-molecule structures ).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (potential skin/eye irritant ).
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr/Cl₂ in synthesis).
- Waste disposal : Neutralize halogenated waste with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in further functionalization?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model electrophilic aromatic substitution (EAS) sites. The bromine atom at position 5 is electron-withdrawing, directing further substitution to position 6 of the pyrazine ring.
- Docking studies : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina. The 3-chlorophenyl group may enhance hydrophobic binding .
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- Dynamic NMR : Resolve rotational barriers in the pyrazine ring (e.g., variable-temperature NMR in DMSO-d₆).
- Isotopic labeling : Introduce ¹⁵N to clarify ambiguous coupling in the pyrazine NH₂ group .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine ).
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···N bonds) stabilizing the crystal lattice.
- Co-crystallization : Screen with enzymes (e.g., kinases) to map binding pockets. The chloro-phenyl group’s orientation may sterically hinder or promote interactions .
Q. What mechanistic insights govern the compound’s stability under acidic/basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
